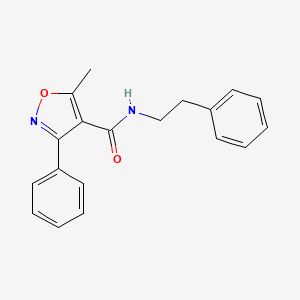
3-(4-isopropylphenoxy)-7-methoxy-4H-chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-isopropylphenoxy)-7-methoxy-4H-chromen-4-one, also known as Hispidulin, is a flavonoid compound found in various plants. It has been extensively studied for its potential therapeutic applications due to its anti-inflammatory, antioxidant, and anticancer properties.
Mécanisme D'action
The mechanism of action of 3-(4-isopropylphenoxy)-7-methoxy-4H-chromen-4-one is not fully understood, but it is believed to act on various signaling pathways in cells. 3-(4-isopropylphenoxy)-7-methoxy-4H-chromen-4-one has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. Additionally, 3-(4-isopropylphenoxy)-7-methoxy-4H-chromen-4-one has been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer.
Biochemical and Physiological Effects:
3-(4-isopropylphenoxy)-7-methoxy-4H-chromen-4-one has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in cells, which can lead to a reduction in the risk of various diseases. Moreover, 3-(4-isopropylphenoxy)-7-methoxy-4H-chromen-4-one has been shown to have anticancer effects by inducing apoptosis and inhibiting tumor growth. Additionally, 3-(4-isopropylphenoxy)-7-methoxy-4H-chromen-4-one has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(4-isopropylphenoxy)-7-methoxy-4H-chromen-4-one in lab experiments include its low toxicity, high stability, and ease of synthesis. However, the limitations of using 3-(4-isopropylphenoxy)-7-methoxy-4H-chromen-4-one in lab experiments include its low solubility and poor bioavailability, which can limit its effectiveness in vivo.
Orientations Futures
For the research on 3-(4-isopropylphenoxy)-7-methoxy-4H-chromen-4-one include investigating its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Moreover, future research could focus on improving the bioavailability and solubility of 3-(4-isopropylphenoxy)-7-methoxy-4H-chromen-4-one to enhance its effectiveness in vivo. Additionally, further studies could investigate the mechanism of action of 3-(4-isopropylphenoxy)-7-methoxy-4H-chromen-4-one to better understand its therapeutic potential.
Méthodes De Synthèse
3-(4-isopropylphenoxy)-7-methoxy-4H-chromen-4-one can be synthesized through various methods, including extraction from plants and chemical synthesis. The most common method for chemical synthesis involves the condensation of 4-isopropylphenol and 7-methoxy-4H-chromen-4-one in the presence of a catalyst. The yield of the synthesis method is dependent on the reaction conditions and the purity of the starting materials.
Applications De Recherche Scientifique
3-(4-isopropylphenoxy)-7-methoxy-4H-chromen-4-one has been extensively studied for its therapeutic potential in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer, 3-(4-isopropylphenoxy)-7-methoxy-4H-chromen-4-one has been shown to induce apoptosis and inhibit tumor growth in various cancer cell lines. Inflammation can be reduced by 3-(4-isopropylphenoxy)-7-methoxy-4H-chromen-4-one through the suppression of pro-inflammatory cytokines and the inhibition of NF-κB pathways. Moreover, 3-(4-isopropylphenoxy)-7-methoxy-4H-chromen-4-one has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propriétés
IUPAC Name |
7-methoxy-3-(4-propan-2-ylphenoxy)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O4/c1-12(2)13-4-6-14(7-5-13)23-18-11-22-17-10-15(21-3)8-9-16(17)19(18)20/h4-12H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLXLGDAYQIBPKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-isopropylphenoxy)-7-methoxy-4H-chromen-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~1~,N~2~-dimethylglycinamide](/img/structure/B5706273.png)
![2,2,2-trichloro-N-[2-(4-fluorophenyl)ethyl]acetamide](/img/structure/B5706277.png)
![isopropyl [(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B5706279.png)





![1-(3-methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]ethanone](/img/structure/B5706333.png)

![N-(3-chloro-4-fluorophenyl)-2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5706352.png)